N,4-Diethyl-6-methoxy-1,3,5-triazin-2-amine
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Overview
Description
N,4-Diethyl-6-methoxy-1,3,5-triazin-2-amine is an organic compound with the molecular formula C8H14N4O. It belongs to the class of triazine derivatives, which are known for their diverse applications in various fields such as agriculture, pharmaceuticals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,4-Diethyl-6-methoxy-1,3,5-triazin-2-amine typically starts with the triazine ring. One common method involves the reaction of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) with ethylamine and methanol under controlled conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms are replaced by ethyl and methoxy groups .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities .
Chemical Reactions Analysis
Types of Reactions: N,4-Diethyl-6-methoxy-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce various substituted triazine derivatives .
Scientific Research Applications
N,4-Diethyl-6-methoxy-1,3,5-triazin-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N,4-Diethyl-6-methoxy-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine: A metabolite of tribenuron-methyl used in herbicidal formulations.
2-Amino-4-methoxy-6-methyl-1,3,5-triazine: Used as an intermediate in the synthesis of sulfonylurea herbicides.
Uniqueness: N,4-Diethyl-6-methoxy-1,3,5-triazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
5248-48-6 |
---|---|
Molecular Formula |
C8H14N4O |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
N,4-diethyl-6-methoxy-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C8H14N4O/c1-4-6-10-7(9-5-2)12-8(11-6)13-3/h4-5H2,1-3H3,(H,9,10,11,12) |
InChI Key |
KMUNXDCQPABTSC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=NC(=N1)OC)NCC |
Origin of Product |
United States |
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